An In-Depth Technical Guide to BOC-ALA-D-GLU(OBZL)-NH2: A Protected Dipeptide at the Nexus of Synthetic Chemistry and Immunomodulation
An In-Depth Technical Guide to BOC-ALA-D-GLU(OBZL)-NH2: A Protected Dipeptide at the Nexus of Synthetic Chemistry and Immunomodulation
This guide provides a comprehensive technical overview of BOC-ALA-D-GLU(OBZL)-NH2, a synthetically protected dipeptide with significant potential in immunological research and drug development. By dissecting its chemical architecture, functional implications, and the experimental methodologies for its synthesis and evaluation, this document serves as a critical resource for researchers, scientists, and professionals in the field of drug discovery.
Section 1: Unveiling the Molecular Architecture and Rationale
BOC-ALA-D-GLU(OBZL)-NH2 is a meticulously designed chemical entity, a dipeptide composed of L-Alanine and D-Glutamic acid. Its structure is distinguished by the presence of key protecting groups: a tert-butyloxycarbonyl (Boc) group at the N-terminus of alanine and a benzyl ester (OBzl) protecting the side-chain carboxyl group of glutamic acid. The C-terminus of the glutamic acid is an amide (NH2).
Chemical Structure:
-
Core Dipeptide: L-Alanyl-D-Glutamic acid amide
-
N-terminal Protection: Tert-butyloxycarbonyl (Boc)
-
Side-Chain Protection (Glu): Benzyl ester (OBzl)
-
C-terminal Modification: Amide (NH2)
The strategic placement of these protecting groups is paramount in synthetic peptide chemistry. The Boc group provides robust protection for the amine of alanine under a variety of reaction conditions, yet it can be selectively removed with mild acids, such as trifluoroacetic acid (TFA)[1][2]. Similarly, the benzyl ester safeguards the glutamic acid side chain, preventing unwanted side reactions during peptide coupling, and can be cleaved through hydrogenolysis[1]. This dual-protection strategy allows for the precise and controlled assembly of larger peptide chains[1][2].
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₉N₃O₆ | MySkinRecipes |
| Molecular Weight | 407.46 g/mol | MySkinRecipes |
| CAS Number | 18814-49-8 | MySkinRecipes |
Section 2: The Immunological Significance - A Link to Innate Immunity
While BOC-ALA-D-GLU(OBZL)-NH2 is primarily a synthetic intermediate, its core L-Ala-D-Glu structure is of profound interest in immunology. This dipeptide is a key component of muramyl dipeptide (MDP), the minimal immunologically active fragment of bacterial peptidoglycan[3][4]. MDP is a potent activator of the innate immune system through its recognition by the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2)[3][4].
The L-Ala-D-Glu sequence is crucial for this interaction, and modifications to this core can significantly impact NOD2 agonistic activity[3][5]. Therefore, BOC-ALA-D-GLU(OBZL)-NH2, upon deprotection, yields a dipeptide that is a strong candidate for a NOD2 agonist. Such compounds, often referred to as "desmuramylpeptides," are actively being investigated for their potential as:
-
Vaccine Adjuvants: To enhance the immunogenicity of modern subunit and synthetic vaccines, which are often poorly immunogenic on their own[3][6].
-
Immunomodulators: To stimulate the innate immune system for therapeutic benefit in infectious diseases and oncology[6][7].
-
Cancer Immunotherapy: To augment the anti-tumor activity of immune cells[6][7].
The Boc group in the intact molecule can be viewed as a synthetic mimic of the N-acetylmuramic acid moiety of MDP, and its properties, such as lipophilicity, can influence the molecule's interaction with the NOD2 receptor[3].
Signaling Pathway: Postulated NOD2 Activation
Upon cellular uptake and deprotection, the resulting L-Ala-D-Glu-NH2 is hypothesized to interact with the leucine-rich repeat (LRR) domain of NOD2. This binding event is thought to induce a conformational change in NOD2, leading to its self-oligomerization and the recruitment of the downstream signaling kinase RICK (RIP2). This complex then initiates a signaling cascade culminating in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines and chemokines.
Caption: Postulated NOD2 activation pathway by the deprotected dipeptide.
Section 3: Synthesis and Characterization - A Practical Approach
The synthesis of BOC-ALA-D-GLU(OBZL)-NH2 is a standard exercise in peptide chemistry, typically achieved through the coupling of the two protected amino acid precursors.
Experimental Protocol: Synthesis of BOC-ALA-D-GLU(OBZL)-NH2
This protocol outlines a general procedure for the solution-phase synthesis of the target dipeptide.
Materials:
-
Boc-L-Ala-OH
-
H-D-Glu(OBzl)-NH2
-
Coupling reagent (e.g., HATU, HBTU, or DCC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
Anhydrous solvent (e.g., DMF or DCM)
-
Reagents for work-up and purification (e.g., ethyl acetate, aqueous acid and base solutions, brine, anhydrous sodium sulfate, silica gel for chromatography)
Procedure:
-
Activation of Boc-L-Ala-OH:
-
Dissolve Boc-L-Ala-OH (1 equivalent) and the coupling reagent (e.g., HATU, 1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2 equivalents) dropwise while stirring.
-
Stir the reaction mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-D-Glu(OBzl)-NH2 (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add this solution to the activated Boc-L-Ala-OH solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product into ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexanes or methanol/DCM) to yield the pure BOC-ALA-D-GLU(OBZL)-NH2.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Caption: General workflow for the synthesis of BOC-ALA-D-GLU(OBZL)-NH2.
Section 4: Functional Assessment - Investigating Immunomodulatory Activity
To validate the hypothesized function of BOC-ALA-D-GLU(OBZL)-NH2 as a NOD2 agonist precursor, a series of in vitro assays can be employed following the removal of the protecting groups.
Experimental Protocol: NOD2 Activation Assay
This protocol describes a common cell-based reporter assay to measure NOD2 activation.
Materials:
-
HEK293T cells
-
Expression plasmids for human NOD2 and an NF-κB-luciferase reporter
-
Transfection reagent
-
Cell culture medium and supplements
-
Lysis buffer and luciferase assay substrate
-
Luminometer
-
Test compound (deprotected L-Ala-D-Glu-NH2) and positive control (MDP)
Procedure:
-
Cell Transfection:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NOD2 expression plasmid and the NF-κB-luciferase reporter plasmid using a suitable transfection reagent.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Stimulation:
-
Prepare serial dilutions of the deprotected test compound and the MDP positive control.
-
Remove the transfection medium and add the compound dilutions to the cells.
-
Include a vehicle-only control.
-
Incubate for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol.
-
Add the luciferase assay substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.
-
Plot the normalized luciferase activity against the compound concentration to determine the EC₅₀ value.
-
Expected Outcome:
A dose-dependent increase in luciferase activity upon stimulation with the deprotected dipeptide would indicate its ability to activate the NOD2 signaling pathway. The potency can be compared to that of MDP.
Section 5: Concluding Remarks and Future Directions
BOC-ALA-D-GLU(OBZL)-NH2 stands as a valuable molecular tool at the interface of synthetic organic chemistry and immunology. Its well-defined structure and the immunomodulatory potential of its core dipeptide make it a subject of significant interest for the development of novel vaccine adjuvants and immunotherapeutics. The strategic use of protecting groups allows for its incorporation into more complex peptide structures, enabling the exploration of a wide range of structure-activity relationships in the pursuit of more potent and specific NOD2 agonists. Future research will likely focus on the in vivo evaluation of this and related compounds to fully elucidate their therapeutic potential.
References
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Dalal, J., et al. (2023). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. ChemRxiv. [Link]
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Dalal, J., et al. (2023). Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides. National Institutes of Health. [Link]
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Gobec, M., et al. (2022). Discovery of Desmuramylpeptide NOD2 Agonists with Single-Digit Nanomolar Potency. ACS Publications. [Link]
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Guzelj, S., et al. (2022). Distinctive Immune Signatures Driven by Structural Alterations in Desmuramylpeptide NOD2 Agonists. National Institutes of Health. [Link]
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Zurek, M., et al. (2025). A sensitive bioassay to measure NOD1/2 ligands in human serum reveals differential postprandial NOD2 activation. National Institutes of Health. [Link]
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Wang, J., et al. (2022). Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains. PubMed. [Link]
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Iciek, J., et al. (2023). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. National Institutes of Health. [Link]
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Hudson, D. (1990). Preparation of protected peptide amides using the Fmoc chemical protocol. Comparison of resins for solid phase synthesis. PubMed. [Link]
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Process Research and Development of l Alanyl l -glutamine, a Component of Parenteral Nutrition. ResearchGate. [Link]
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Anisimov, V. N., et al. (2021). Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats. ResearchGate. [Link]
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Al-Obeidi, F., et al. (2018). Biological Studies of Muramyl Dipeptide Analogues as potential ligands for NOD2 receptor. Knowledge Commons. [Link]
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Sharma, R., et al. (2018). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. Oriental Journal of Chemistry. [Link]
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Guzelj, S., et al. (2021). Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity. ACS Publications. [Link]
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Wang, J., et al. (2022). Effect of D-Ala-Ended Peptidoglycan Precursors on the Immune Regulation of Lactobacillus plantarum Strains. Frontiers Media S.A.. [Link]
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First peptide syntheses. aN-protected dipeptide by Theodor Curtius. b... ResearchGate. [Link]
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Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2. ResearchGate. [Link]
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Prebiotic and Immunomodulatory Properties of the Microalga Chlorella vulgaris and Its Synergistic Triglyceride-Lowering Effect with Bifidobacteria. MDPI. [Link]
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Sabbah, A., et al. (2009). Activation of innate immune antiviral response by NOD2. National Institutes of Health. [Link]
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Reddy, T. J., et al. (2021). An efficient synthetic route to l-γ-methyleneglutamine and its amide derivatives, and their selective anticancer activity. PubMed Central. [Link]
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Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. [Link]
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Betti, M., et al. (2021). Design, Synthesis, and Biological Evaluation of Desmuramyl Dipeptides Modified by Adamantyl-1,2,3-triazole. National Institutes of Health. [Link]
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Role of Nod-like Receptors in Helicobacter pylori Infection: Insights into Innate Immune Signaling Pathways. MDPI. [Link]
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Immunomodulatory Properties of Probiotics and Their Derived Bioactive Compounds. MDPI. [Link]
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Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
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High Throughput Screening Assays for NOD1 Inhibitors. National Institutes of Health. [Link]
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A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. National Institutes of Health. [Link]
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